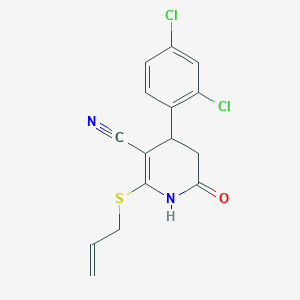
Ethyl 1-propylhydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-propylhydrazinecarboxylate is a chemical compound with the molecular formula C6H14N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 1-propylhydrazinecarboxylate consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Unfortunately, specific details about its molecular structure, such as bond lengths and angles, are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Schiff and Mannich Bases Synthesis : Ethyl imidate hydrochlorides were prepared and treated with ethyl carbazate to synthesize ethoxycarbonylhydrazones, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted to form Schiff and N-Mannich bases, showcasing a method for synthesizing complex nitrogen-containing compounds (Bekircan & Bektaş, 2008).
- 1,3-Thiazine-6-phenylimino-5-carboxylates Synthesis : A multicomponent reaction involving ethyl 3-aminocrotonate and substituted phenylisothiocyanates facilitated access to substituted 1,3-thiazine-6-phenylimino-5-carboxylates, highlighting the utility of ethyl-based compounds in synthesizing heterocyclic structures with potential pharmacological activities (Trinh & McCluskey, 2016).
Pharmaceutical and Biological Applications
- Anticancer Agents : The chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate demonstrated significant differences in potency in biological tests, indicating the importance of ethyl-based compounds in the development of new anticancer agents (Temple & Rener, 1989).
- Antimicrobial Activities : Novel heterocycles utilizing thiophene incorporated thioureido substituent were synthesized, with some compounds displaying potent activity against the colon HCT-116 human cancer cell line, further underscoring the potential of ethyl-based derivatives in antimicrobial and anticancer research (Abdel-Motaal, Alanzy, & Asem, 2020).
Advanced Materials and Chemical Synthesis
- Hydrogen Bonding in Benzoxazine Dimers : Investigation of hydrogen-bonding properties of alkyl-substituted benzoxazine dimers, used as model compounds for polybenzoxazines, revealed the importance of ethyl groups in influencing the material properties like near-zero shrinkage upon curing, highlighting the role of ethyl-based compounds in material science (Schnell et al., 1998).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl N-amino-N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-3-5-8(7)6(9)10-4-2/h3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMNLEZGIPUNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)


![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)





![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)
